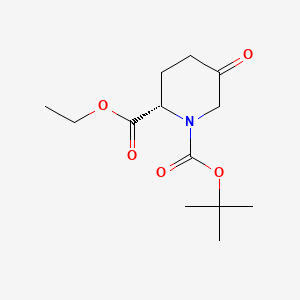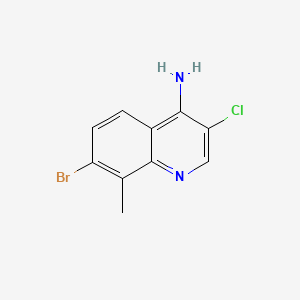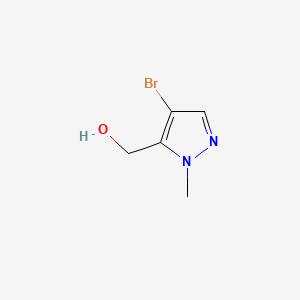
(4-ブロモ-1-メチル-1H-ピラゾール-5-イル)メタノール
概要
説明
“(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol” is a chemical compound that has been used in the synthesis of various pharmaceutical and biologically active compounds . It is also used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .
Synthesis Analysis
The synthesis of pyrazole derivatives like “(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol” has been a topic of interest for many researchers due to their pharmacological potential . A synthetic protocol involving stoichiometric amounts of reactants, an eco-friendly solvent, and a cost-effective, non-toxic, and biodegradable organocatalyst has been noted .Molecular Structure Analysis
The molecular structure of “(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol” has been analyzed through spectroscopic, thermal, and X-ray crystallographic analyses . The compound has a molecular weight of 191.03 g/mol .Physical And Chemical Properties Analysis
“(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol” is a pale-yellow to yellow-brown sticky oil to solid . It has a molecular weight of 191.03 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .科学的研究の応用
リーシュマニア症に対する活性
リーシュマニア症は、サシチョウバエの刺し傷によって伝染するリーシュマニア寄生虫によって引き起こされ、世界中で何百万人もの人々に影響を与えています。最近の研究では、ピラゾール誘導体が潜在的なリーシュマニア症治療薬として特定されています。ある研究では、ヒドラジン結合ピラゾール(化合物13を含む)が、リーシュマニア・エチオピカ臨床分離株に対して優れた抗前鞭毛体活性を示しました。 化合物13は、ミルテフォシンやアムホテリシンBデオキシコレートなどの標準的な薬剤よりも有意に活性が高かった .
抗マラリア特性
マラリアは、マラリア原虫に感染した蚊によって伝染し、世界的な主要な健康問題となっています。同じヒドラジン結合ピラゾール(化合物14と15)は、マラリア原虫ベルギーに有望な阻害効果を示しました。 化合物15は、90.4%の抑制率を達成し、抗マラリア薬としての可能性を示唆しています .
ビピラゾール合成のための出発物質
4-ブロモ-1H-ピラゾールは、1,4'-ビピラゾールの合成のための貴重な出発物質として役立ちます。 これらの化合物は、医薬品化学や材料科学など、さまざまな分野で応用されています .
肝臓アルコール脱水素酵素阻害剤
研究によると、4-ブロモ-1H-ピラゾールは、肝臓アルコール脱水素酵素の阻害剤として作用する可能性があります。 この特性は、アルコール代謝や関連する研究に影響を与える可能性があります .
抗菌および抗真菌活性
この化合物については直接研究されていませんが、関連するピラゾールは、抗菌および抗真菌活性を示しています。 さらなる調査により、微生物感染症の治療における可能性を探ることができます .
配位化学
4-ブロモピラゾールは、ジメチル-およびジビニル-ジクロロスタンナンと反応させることによって、固体6配位錯体の調製に使用されています。 これらの錯体は、配位化学や材料科学で応用されています .
Safety and Hazards
特性
IUPAC Name |
(4-bromo-2-methylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8-5(3-9)4(6)2-7-8/h2,9H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTQBUUGYXTAHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725500 | |
| Record name | (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1276056-83-7 | |
| Record name | 4-Bromo-1-methyl-1H-pyrazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


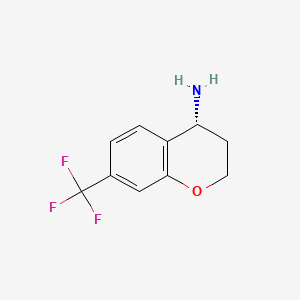
![5-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B578520.png)
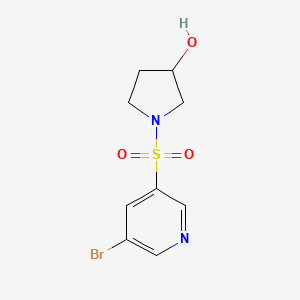
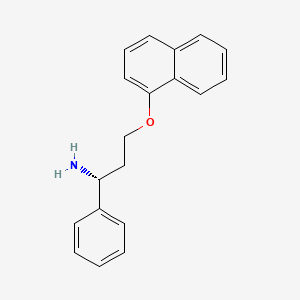
![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B578525.png)
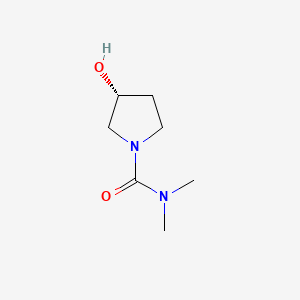
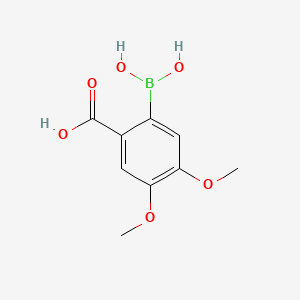
![Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B578530.png)
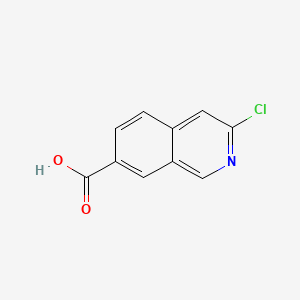
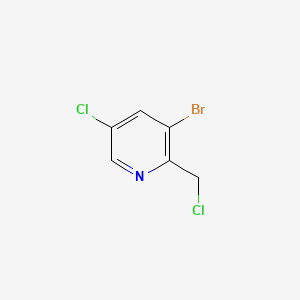
![4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B578538.png)
